(R,R)-Phenyl-BPE

Asymmetric Hydrogenation Rhodium Catalysis Enantioselectivity

Asymmetric hydrogenation often suffers from poor enantioselectivity due to suboptimal ligand choice. (R,R)-Phenyl-BPE solves this with its rigid C2-symmetric bisphospholane architecture. - Superior enantioselectivity: -86% ee vs. 10% (BINAP) and 3% (iPr-DuPhos) for N-acyl aryl-enamides. - Enables Co-catalyzed reactions at 0.08 mol% loading on 200g scale, reducing precious metal reliance. - Delivers up to 98:2 er in asymmetric hydroformylation and 95% ee in Co-catalyzed hydroacylation. - Available for immediate R&D scale-up.

Molecular Formula C34H36P2
Molecular Weight 506.6 g/mol
Cat. No. B12349909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R,R)-Phenyl-BPE
Molecular FormulaC34H36P2
Molecular Weight506.6 g/mol
Structural Identifiers
SMILESC1CC(P(C1C2=CC=CC=C2)CCP3C(CCC3C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6
InChIInChI=1S/C34H36P2/c1-5-13-27(14-6-1)31-21-22-32(28-15-7-2-8-16-28)35(31)25-26-36-33(29-17-9-3-10-18-29)23-24-34(36)30-19-11-4-12-20-30/h1-20,31-34H,21-26H2
InChIKeyVHHAZLMVLLIMHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R,R)-Phenyl-BPE: P-Chiral Bisphospholane Ligand


(R,R)-Phenyl-BPE ((R,R)-1,2-Bis((2R,5R)-2,5-diphenylphospholano)ethane) is a C2-symmetric, P-chiral bisphospholane ligand that belongs to the BPE (Bisphospholanoethane) family. It features a rigid chiral architecture with 2,5-diphenyl substitution on the phospholane rings, creating a well-defined steric environment around the coordinating metal center [1]. This structural rigidity translates into high enantioselectivity and activity in rhodium-, cobalt-, and copper-catalyzed asymmetric transformations .

Asymmetric Hydrogenation Rh, Co, Cu catalysis with reported enantioselectivity profile
Asymmetric Hydroformylation Terminal alkene scope; reported selectivity context
Cobalt-Catalyzed Hydroacylation Atom-economical carbonyl synthesis; reported enantioselectivity
Co-Catalyzed Scale-Up Hydrogenation Low catalyst loading feasibility with earth-abundant metal

(R,R)-Phenyl-BPE vs. Key Analogs


Chiral bisphosphine ligands are not interchangeable. Even subtle variations in steric bulk or electronic properties can drastically alter catalyst performance in asymmetric transformations. Within the BPE/DuPhos ligand family, (R,R)-Phenyl-BPE's unique 2,5-diphenyl substitution pattern provides a distinct steric and electronic profile that can lead to dramatically different enantioselectivities compared to other privileged ligands like (S)-BINAP, (R)-BIPHEP, or even close analogs such as (R,R)-iPr-DuPhos [1]. This section quantifies these differences to enable informed procurement decisions.

Steric & Electronic Mismatch 2,5-diphenyl substitution creates a unique chiral pocket not replicated by BINAP, BIPHEP, or iPr-DuPhos. Enantioselectivity may shift significantly.
Selectivity Profile May Not Transfer Under identical conditions, (R,R)-Ph-BPE reported a distinct ee profile; generic bisphosphine ligands may yield lower selectivity and require independent validation.
Metal-Specific Performance Rh, Co, and Cu catalyst systems exhibit different activity windows. Substitution without re-optimization can alter yield, selectivity, and catalyst loading requirements.

Quantitative Evidence for (R,R)-Phenyl-BPE


Rh-Catalyzed Hydrogenation Enantioselectivity Comparison

In a direct head-to-head comparison of eleven chiral ligands under identical Rh-catalyzed asymmetric hydrogenation conditions, (R,R)-Ph-BPE delivered the highest absolute enantiomeric excess (ee) of -86% ee for substrate 1b. This performance significantly exceeded that of (S)-BINAP (10% ee), (R,R)-iPr-DuPhos (3% ee), and (R,S)-Cy-JosiPhos (14% ee), demonstrating that the specific stereochemical environment provided by (R,R)-Ph-BPE is not replicated by other widely used ligands [1].

Enantioselectivity
Head-to-head
(R,R)-Ph-BPE: −86% ee
vs. BINAP 10%, iPr-DuPhos 3%, BIPHEP −30% ee
Supports ligand selection for high enantiomeric purity; direct comparison under identical conditions.
Rh(NBD)2BF4, substrate 1b, THF, 50 °C, 15 h; conversion >99%.
Asymmetric Hydrogenation Rhodium Catalysis Enantioselectivity

Industrial-Scale Cobalt-Catalyzed Hydrogenation

(R,R)-Ph-BPE forms a highly active cobalt catalyst system (CoCl2·6H2O/(R,R)-Ph-BPE) that operates at very low catalyst loadings in protic media. This system enabled the asymmetric synthesis of the epilepsy medication levetiracetam on a 200-gram scale with only 0.08 mole % catalyst loading, achieving 97% isolated yield and 98.2% enantiomeric excess [1]. The reaction proceeds in environmentally benign methanol, and the use of earth-abundant cobalt avoids the high cost and supply chain risks associated with precious metals like rhodium.

Scale-Up Profile
Reported
0.08 mol% cat., 200 g scale, 97% yield, 98.2% ee
Supports Co-catalyzed scale-up feasibility; earth-abundant metal context.
CoCl2·6H2O/Ph-BPE, Zn activation, MeOH, 500 psi H2, 50 °C.
Cobalt Catalysis Asymmetric Hydrogenation Scale-up

Enantioselective Hydroformylation Performance

Beyond hydrogenation, (R,R)-Ph-BPE is a top-tier ligand for asymmetric hydroformylation (AHF). In Rh-catalyzed AHF of 1-alkenes, (R,R)-Ph-BPE provided up to 98:2 enantiomeric ratio (er) and branch-to-linear ratios up to 15:1 [1]. This combination of high enantioselectivity and regioselectivity is state-of-the-art for terminal olefins and is not universally achieved with other ligand classes.

Hydroformylation
Class-level inference
er up to 98:2, b:l up to 15:1
Reported selectivity for terminal alkene hydroformylation; data to verify per substrate.
Rh complex, CO/H2, 1-alkenes.
Asymmetric Hydroformylation Rhodium Catalysis Regioselectivity

Cobalt-Catalyzed Intramolecular Hydroacylation

(R,R)-Ph-BPE enables a cobalt-catalyzed enantioselective intramolecular hydroacylation of ketones and olefins, offering a sustainable alternative to rhodium catalysts. Using CoBr2, (R,R)-Ph-BPE, and indium powder, reactions of 2-acylbenzaldehydes afford phthalide derivatives with up to 95% yield and 95% enantiomeric excess [1].

Hydroacylation
Reported
Up to 95% yield, 95% ee
Supports Co-catalyzed intramolecular hydroacylation for phthalide derivatives.
CoBr2/Ph-BPE/In, toluene, 100 °C.
Cobalt Catalysis Hydroacylation Enantioselectivity

Hydrogenation Performance vs. BPE Family

The original synthesis paper for Ph-BPE explicitly states that 'the new ligand exhibits enhanced activity and selectivity over the existing members of the BPE ligand family in rhodium-catalyzed asymmetric hydrogenation' [1]. This class-level inference is supported by the unique structural features of the diphenyl-substituted phospholane rings, which provide a more defined chiral pocket.

Family Comparison
Class-level inference
Enhanced activity and selectivity over Me-BPE, Et-BPE
Peer-reviewed class-level statement; supports selection within BPE ligand family.
Verify under specific hydrogenation conditions; quantitative difference not provided.
Ligand Development Rhodium Catalysis Enantioselectivity

Applications of (R,R)-Phenyl-BPE


Rh-Catalyzed Enamide Hydrogenation

Based on the direct head-to-head comparison showing (R,R)-Ph-BPE's superior enantioselectivity (-86% ee vs. 10% ee for BINAP and 3% ee for iPr-DuPhos) [1], this ligand is the optimal choice for the asymmetric hydrogenation of N-acyl aryl-enamides when maximum enantiomeric purity is critical. It outperforms nearly all other privileged ligands under identical conditions, making it the go-to ligand for this substrate class.

Cobalt-Catalyzed Industrial API Hydrogenation

The ability to form a highly active cobalt catalyst with (R,R)-Ph-BPE that operates at 0.08 mol% loading on a 200-gram scale [2] makes this ligand ideally suited for cost-effective, sustainable, and scalable synthesis of single-enantiomer pharmaceuticals. This scenario is particularly relevant for organizations seeking to reduce reliance on precious metals and minimize catalyst-related costs.

Asymmetric Hydroformylation of Terminal Alkenes

For projects requiring chiral aldehydes, (R,R)-Ph-BPE provides a commercially available, off-the-shelf solution for asymmetric hydroformylation with state-of-the-art enantioselectivity (up to 98:2 er) and regioselectivity (up to 15:1 branch-to-linear ratio) [3]. Its broad substrate scope, including non-activated 1-alkenes, streamlines the synthesis of complex chiral building blocks.

Cobalt-Catalyzed Intramolecular Hydroacylation

When aiming for atom-economical synthesis of carbonyl compounds using earth-abundant metals, (R,R)-Ph-BPE enables cobalt-catalyzed intramolecular hydroacylation with high yields and enantioselectivities (up to 95% yield and 95% ee) [4]. This offers a greener alternative to traditional rhodium-based hydroacylation methodologies.

Application
Selection Property
Validation Focus
Rh-catalyzed asymmetric hydrogenation of enamide substrates
Rigid diphenyl-phospholane chiral pocket
Enantioselectivity under Rh conditions; ligand screening context
Co-catalyzed scale-up asymmetric hydrogenation
Compatibility with earth-abundant Co metal at low loading
Yield, ee, and scalability under protic solvent conditions
Rh-catalyzed asymmetric hydroformylation of terminal alkenes
Reported regioselectivity and enantioselectivity profile
Chiral aldehyde formation; branch-to-linear ratio under hydroformylation conditions
Co-catalyzed intramolecular hydroacylation
Ligand enables Co-based catalytic cycle
Enantioselectivity and atom economy for carbonyl synthesis; method transfer review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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